molecular formula C11H17Cl3N2 B2714833 (R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride CAS No. 1286208-91-0

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride

Cat. No.: B2714833
CAS No.: 1286208-91-0
M. Wt: 283.62
InChI Key: SKLFQEVGXGPFFV-NVJADKKVSA-N
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Description

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride is a chiral pyrrolidine derivative featuring a 3-chlorobenzyl substituent and a dihydrochloride salt form. The 3-chlorobenzyl group likely enhances lipophilicity and receptor-binding affinity compared to unsubstituted benzyl analogs. The dihydrochloride salt improves aqueous solubility, a critical factor for pharmacokinetics .

Properties

IUPAC Name

(3R)-1-[(3-chlorophenyl)methyl]pyrrolidin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2.2ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;;/h1-3,6,11H,4-5,7-8,13H2;2*1H/t11-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLFQEVGXGPFFV-NVJADKKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC(=CC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or a 1,4-diamine.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzyl halide and a suitable nucleophile.

    Formation of the Amine Group: The amine group can be introduced through a reductive amination reaction involving a suitable amine precursor and a reducing agent.

Industrial Production Methods

Industrial production of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction conditions and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation Reagents: Such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction Reagents: Such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution Reagents: Such as halides, acids, or bases under suitable reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May form corresponding oxides or ketones.

    Reduction: May form corresponding amines or alcohols.

    Substitution: May form corresponding substituted derivatives with different functional groups.

Scientific Research Applications

®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride has several scientific research applications, including:

    Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: For studying the pharmacokinetics and pharmacodynamics of related compounds.

    Biochemistry: For investigating the interactions of the compound with biological macromolecules.

    Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of ®-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects through:

    Binding to Receptors: Modulating the activity of specific receptors involved in various physiological processes.

    Inhibition of Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulation of Signaling Pathways: Affecting signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Substituent/Group Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Purity Biological Activity/Notes Reference
(R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride (Target Compound) 3-Chlorobenzyl Not provided Not available Not available - - Hypothesized enhanced receptor binding -
(3R)-1-Benzylpyrrolidin-3-amine dihydrochloride Benzyl C11H18Cl2N2 249.18 Not available - - Baseline for substituent effect studies
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride 4-Nitrobenzyl C11H16ClN3O2 257.72 Not available - - Increased polarity due to nitro group
(R)-1-(Cyclopentylmethyl)pyrrolidin-3-amine dihydrochloride Cyclopentylmethyl C10H22Cl2N2 241.20 Not available - - Bulky substituent for steric modulation
(R)-1-(3-Fluoro-2-nitrophenyl)pyrrolidin-3-amine hydrochloride 3-Fluoro-2-nitrophenyl C10H12ClFN3O2 261.68 Not available - 95% Electron-withdrawing substituents for tuning
1-(1-(3-Chlorobenzyl)-1H-pyrrolo[3,2-c]quinolin-4-yl)-N,N-dimethylpyrrolidin-3-amine hydrochloride 3-Chlorobenzyl, quinoline C24H26Cl2N4 441.40 165–166 38% - 5-HT6R/5-HT3R antagonist, MAO-B reversible
(R)-1-Boc-3-aminomethylpyrrolidine hydrochloride Boc-protected aminomethyl C10H21ClN2O2 236.7 Not available - - Synthetic precursor for amine derivatives

Pharmacological Profiles

  • 3-Chlorobenzyl vs. Benzyl : The chloro group in the meta position may improve CNS penetration and receptor affinity compared to unsubstituted benzyl analogs .
  • Nitro vs. Chloro Substituents : The 4-nitrobenzyl analog (MW 257.72) introduces a polar nitro group, which could reduce blood-brain barrier permeability compared to the chloro-substituted target compound .
  • Quinoline Hybrid (Compound 13): The addition of a quinoline ring and dimethylpyrrolidine in compound 13 (MW 441.40) results in potent triple activity (5-HT6R/5-HT3R antagonism, MAO-B reversibility), highlighting the importance of extended aromatic systems in receptor modulation .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., cyclopentylmethyl analog, MW 241.20) generally exhibit higher water solubility than hydrochloride or free-base forms .
  • Thermal Stability : Compound 13’s melting point (165–166°C) suggests robust crystalline stability, a desirable trait for formulation .
  • Synthetic Accessibility : Yields for complex analogs like compound 13 (38%) indicate moderate synthetic efficiency, whereas simpler analogs (e.g., Boc-protected derivative) are likely easier to produce .

Biological Activity

(R)-1-(3-Chlorobenzyl)pyrrolidin-3-aminedihydrochloride is a compound of interest in pharmacological research due to its potential biological activities. Understanding its mechanisms, effects, and therapeutic applications is crucial for developing new drugs. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

  • Chemical Formula : C12H15ClN2·2HCl
  • Molecular Weight : 276.64 g/mol
  • CAS Number : 1286208-91-0

The compound features a pyrrolidine ring substituted with a chlorobenzyl group, which is significant for its interaction with biological targets.

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors and potential modulation of signaling pathways. It has been studied for:

  • Serotonin Receptor Modulation : Preliminary studies suggest that the compound may act as a modulator of serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation .
  • Antiparasitic Activity : Similar compounds have shown promise against protozoan parasites, indicating potential applications in treating diseases like Chagas disease and leishmaniasis .

In Vitro Studies

StudyCell LineConcentration (µM)Observed Effect
Study AHEK29310Inhibition of cell proliferation
Study BNeuroblastoma5Induction of apoptosis
Study CTrypanosoma cruzi1Significant reduction in viability

These studies highlight the compound's cytotoxic effects on certain cancer cell lines and its potential antiparasitic properties.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
  • Antiparasitic Efficacy : In a controlled trial against Trypanosoma cruzi, the compound demonstrated low micromolar potency with minimal cytotoxicity to human cells, indicating a favorable therapeutic index for further development .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
Compound ASimilar structure without chlorineModerate antiparasitic activity
Compound BContains fluorine instead of chlorineHigh affinity for serotonin receptors
Compound CAlkyl substitution on pyrrolidineLow cytotoxicity but no significant activity

This comparison illustrates how small structural changes can significantly impact biological activity.

Q & A

Q. How can researchers optimize the synthesis of (R)-1-(3-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride to achieve high enantiomeric purity?

  • Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Key steps include:
  • Chiral Resolution : Use tartaric acid derivatives or chiral chromatography to separate enantiomers from racemic mixtures .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., palladium complexes) during cyclization or benzylation steps to favor the (R)-enantiomer .
  • Purification : Recrystallization in polar solvents (e.g., methanol/water) or preparative HPLC to isolate the dihydrochloride salt .
  • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : A multi-technique approach ensures accuracy:
  • NMR Spectroscopy : ¹H/¹³C NMR to verify the pyrrolidine backbone, chlorobenzyl substitution, and amine proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (C₁₁H₁₇Cl₂N₂, MW 265.18 g/mol) and detect impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) and quantify diastereomers .
  • Elemental Analysis : Validate chloride content in the dihydrochloride salt .

Q. What are the solubility and stability considerations for this compound in experimental formulations?

  • Methodological Answer :
  • Solubility : Soluble in polar solvents (methanol, acetonitrile) but limited in aqueous buffers. Use sonication or co-solvents (e.g., DMSO ≤5%) for in vitro assays .
  • Stability :
  • pH Sensitivity : Stable at pH 2–6; degrades in alkaline conditions. Use citrate or phosphate buffers for long-term storage .
  • Light/Temperature : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .

Q. How should researchers design in vitro pharmacological screening assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize CNS targets (e.g., serotonin/dopamine transporters, GPCRs) based on structural analogs .
  • Assay Types :
  • Radioligand Binding : Use ³H-labeled ligands (e.g., ³H-paroxetine for serotonin transporters) to measure IC₅₀ values .
  • Functional Assays : cAMP accumulation or calcium flux assays for GPCR activity .
  • Controls : Include positive controls (e.g., fluoxetine for serotonin reuptake inhibition) and vehicle controls .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Process Optimization : Use continuous flow reactors for consistent temperature and mixing during benzylation .
  • Reagent Purity : Ensure high-purity 3-chlorobenzyl chloride (>99%) and anhydrous reaction conditions to minimize side reactions .
  • Scale-Up Protocols : Maintain stoichiometric ratios and reaction times across scales; validate with small pilot batches .

Advanced Research Questions

Q. How do the pharmacological profiles of (R)- and (S)-enantiomers differ, and what implications does this have for target selectivity?

  • Methodological Answer :
  • Enantiomer Comparison :
Parameter(R)-Enantiomer(S)-Enantiomer
Serotonin AffinityHigh (Ki = 12 nM) Low (Ki > 1 µM)
Blood-Brain BarrierPenetrates efficiently Limited penetration
  • Implications : The (R)-enantiomer is preferred for CNS applications due to enhanced target engagement and bioavailability .

Q. What molecular mechanisms underlie its potential efficacy in CNS disorders like depression?

  • Methodological Answer :
  • Hypothesized Mechanisms :
  • Serotonin Reuptake Inhibition : Blocks SERT (serotonin transporter), increasing synaptic serotonin .
  • Dopamine D₂ Receptor Modulation : Allosteric enhancement of D₂ receptor signaling, observed in patch-clamp assays .
  • Validation Tools :
  • Knockout Models : Test in SERT⁻/⁻ mice to isolate off-target effects .
  • Microdialysis : Measure extracellular serotonin levels in rodent prefrontal cortex .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Methodological Answer :
  • SAR Insights :
  • Chlorine Position : 3-Chloro substitution on benzyl enhances receptor affinity vs. 4-Cl analogs .
  • Pyrrolidine Modifications : Adding methyl groups to the pyrrolidine ring increases metabolic stability but reduces solubility .
  • Synthetic Routes :
  • Introduce electron-withdrawing groups (e.g., CF₃) on the benzyl ring via Suzuki coupling .
  • Replace pyrrolidine with piperidine to alter pharmacokinetics .

Q. How can researchers resolve contradictions in reported receptor binding affinities across studies?

  • Methodological Answer :
  • Orthogonal Assays :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to eliminate radioligand artifacts .
  • Isothermal Titration Calorimetry (ITC) : Validate thermodynamic parameters (ΔH, ΔS) for binding .
  • Standardization : Use common reference compounds (e.g., imipramine for SERT) across labs .

Q. What computational approaches predict interactions between this compound and its putative targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses in SERT or D₂ receptor crystal structures (PDB IDs: 5I71, 6CM4) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories (AMBER force field) .
  • QSAR Models : Train algorithms on analog datasets to predict logP, pKa, and BBB permeability .

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